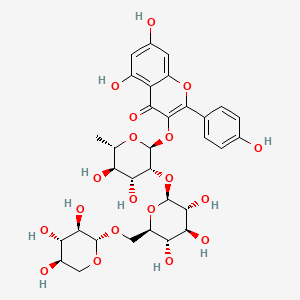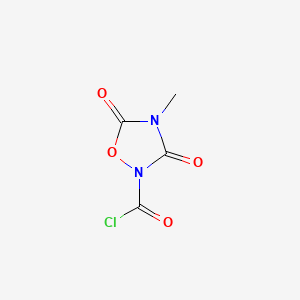![molecular formula C41H61FN4O4 B591444 Octadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2 CAS No. 1172995-13-9](/img/new.no-structure.jpg)
Octadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2 is a complex organic compound with a molecular formula of C41H61FN4O4 and a molecular weight of 692.95 g/mol . This compound is notable for its intricate structure, which includes a fluoro-benzisoxazole moiety, a piperidine ring, and a long octadecanoic acid chain. It is primarily used in biochemical research, particularly in the field of proteomics .
Vorbereitungsmethoden
The synthesis of Octadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2 involves multiple stepsThe final step involves the esterification of the octadecanoic acid chain with the intermediate product . Industrial production methods often employ optimized reaction conditions to ensure high yield and purity, including controlled temperatures and the use of specific catalysts .
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Octadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2 has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for the development of new analytical techniques.
Biology: The compound is used in studies involving cell membrane interactions due to its amphiphilic nature.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability and resistance to degradation
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The fluoro-benzisoxazole moiety is known to interact with certain enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s ability to cross cell membranes, facilitating its intracellular effects. The octadecanoic acid chain contributes to the compound’s amphiphilic nature, allowing it to integrate into lipid bilayers and affect membrane-associated processes .
Vergleich Mit ähnlichen Verbindungen
Octadecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2 can be compared with similar compounds such as:
This compound-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl Ester: This compound has a similar structure but includes a pyrido[1,2-a]pyrimidin-9-yl ester group, which may alter its chemical properties and biological activity.
Octadecanoic Acid (2,2-dimethyl-1,3-dioxolan-4-yl)methyl Ester: This compound has a different ester group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
1172995-13-9 |
|---|---|
Molekularformel |
C41H61FN4O4 |
Molekulargewicht |
692.961 |
IUPAC-Name |
[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] octadecanoate |
InChI |
InChI=1S/C41H61FN4O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-38(47)49-36-19-18-26-46-40(36)43-31(2)34(41(46)48)25-29-45-27-23-32(24-28-45)39-35-22-21-33(42)30-37(35)50-44-39/h21-22,30,32,36H,3-20,23-29H2,1-2H3 |
InChI-Schlüssel |
DAPAWMLLUHGJNN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC1CCCN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C |
Synonyme |
Paliperidone Stearoate; 9-Hydroxyrisperidone Stearoate; Paliperidone Octadecanoater; 9-Hydroxyrisperidone Octadecanoate; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-[8-(1,2-dihydroxypropan-2-yl)-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid](/img/structure/B591381.png)


